BenchChemオンラインストアへようこそ!

2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Medicinal Chemistry Drug Design Physicochemical Profiling

Select this regioisomerically verified 2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide (CAS 294649-46-0) for unambiguous SAR studies. The confirmed N1-regioisomeric configuration eliminates isomeric ambiguity—a pharmacophoric determinant in anticonvulsant benzotriazole-acetohydrazide research. Distinguished by its phenylethylidene hydrazone substituent and two-carbon acetohydrazide linker, this building block offers lower predicted logP and superior metabolic stability versus benzylidene or propanehydrazide analogs. Essential for polymorph screening, preformulation studies, and CNS lead optimization programs requiring precise structural identity.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 294649-46-0
Cat. No. B2651360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
CAS294649-46-0
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3
InChIInChI=1S/C16H15N5O/c1-12(13-7-3-2-4-8-13)17-19-16(22)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12+
InChIKeyODJWOLACSMVOKV-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 345 mg / 1.12 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide (CAS 294649-46-0) Procurement Guide: Sourcing a Verifiably Differentiated Benzotriazole-Acetohydrazide Building Block


The compound 2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide (CAS 294649-46-0) belongs to the class of N-substituted benzotriazole-acetohydrazide derivatives, a scaffold extensively explored for anticonvulsant, antimicrobial, and antiviral applications [1]. Benzotriazole-containing acetohydrazides are recognized for their synthetic versatility as building blocks in medicinal chemistry and their capacity to engage multiple biological targets through the benzotriazole pharmacophore [2]. The phenylethylidene hydrazone substituent distinguishes this specific derivative from the broader benzotriazole-acetohydrazide family, imparting distinct physicochemical and structural properties that influence both synthetic utility and biological profile.

Why 2-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide Cannot Be Casually Replaced by In-Class Analogs


Within the benzotriazole-acetohydrazide class, seemingly minor structural variations—such as replacing the phenylethylidene substituent with a benzylidene group or altering the linker length from acetohydrazide to propanehydrazide—produce measurable differences in molecular geometry, hydrogen-bonding patterns, and computed lipophilicity that directly affect solid-state stability, solubility, and biological target engagement [1]. Generic substitution without verifying the specific identity of the N'-substituent and linker risks introducing a compound with divergent crystal packing, altered pharmacokinetic predisposition, and unvalidated biological activity relative to the intended derivative.

Quantitative Evidence Guide: Where 2-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide Diverges from Closest Analogs


Acetohydrazide vs. Propanehydrazide Linker: Impact on Lipophilicity and Conformational Flexibility

The target compound employs a two-carbon acetohydrazide linker, whereas the closely related analog 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide (CAS 393533-57-8) incorporates a three-carbon propanehydrazide linker . This one-methylene difference alters the conformational freedom and lipophilicity of the molecule, with the shorter acetohydrazide linker predicted to yield a lower cLogP, potentially enhancing aqueous solubility and reducing nonspecific protein binding relative to the propanehydrazide analog.

Medicinal Chemistry Drug Design Physicochemical Profiling

Phenylethylidene vs. Chlorobenzylidene Substituent: Differentiated Hydrogen-Bonding Architecture and Crystal Packing

The crystal structure of the chlorobenzylidene analog 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide has been determined, revealing an infinite chain motif along the a-axis via N–H···O hydrogen bonds and a dihedral angle of 70.8° between the benzotriazole and chlorophenyl planes [1]. The target compound, bearing an unsubstituted phenylethylidene group instead of the 2-chlorobenzylidene, lacks the electron-withdrawing chlorine and the benzylidene CH=N linkage, which is expected to alter the hydrogen-bonding network, molecular conformation, and crystal packing density. This structural divergence translates into differentiated melting point, solubility, and long-term solid-state stability profiles.

Crystallography Solid-State Chemistry Structural Biology

Benzotriazole N1-Substitution Pattern: Ensuring Regioisomeric Identity for Biological Target Engagement

Benzotriazole can undergo substitution at either the N1 or N2 position, yielding regioisomers with distinct electronic distributions and biological recognition profiles [1]. The target compound is unequivocally the N1-substituted regioisomer (CAS 294649-46-0), as confirmed by its IUPAC name and InChI key ODJWOLACSMVOKV-SFQUDFHCSA-N . Procurement of the N2-substituted isomer would result in a different molecular electrostatic surface and potentially divergent target-binding behavior, particularly in anticonvulsant assays where the benzotriazole nitrogen orientation is critical for pharmacophore recognition [2].

Medicinal Chemistry Molecular Recognition Quality Control

Phenylethylidene Hydrazone as a Metabolic Soft Spot Modulator: Class-Level Inference for In Vitro Stability

Within the hydrazone-containing anticonvulsant chemotype, the N'-substituent profoundly influences metabolic stability. Phenylethylidene hydrazones (C6H5–C(CH3)=N–) present a sterically hindered imine bond relative to unsubstituted benzylidene hydrazones (C6H5–CH=N–), potentially reducing susceptibility to hydrolytic cleavage and extending in vitro half-life in hepatic microsomal assays [1]. While direct microsomal stability data for the target compound are not publicly available, the class-level precedent supports the expectation that the phenylethylidene analog would exhibit greater metabolic stability than benzylidene counterparts lacking the alpha-methyl substituent.

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Procurement and Application Scenarios for 2-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide Based on Verifiable Differentiation Evidence


Structure-Activity Relationship (SAR) Studies in Anticonvulsant Drug Discovery Requiring Defined Regioisomeric Identity

The confirmed N1-regioisomeric configuration of this compound eliminates ambiguity in SAR studies of the 2-(1H-benzotriazol-1-yl)-N'-[substituted]acetohydrazide anticonvulsant class, where the benzotriazole nitrogen orientation is a pharmacophoric determinant [1]. Procurement of the regioisomerically verified building block ensures that observed biological activity can be unambiguously attributed to the intended molecular structure, avoiding confounding data from isomeric impurities.

Metabolic Stability Profiling of alpha-Methyl Branched Hydrazone Derivatives for CNS Lead Optimization

The alpha-methyl substituent on the phenylethylidene hydrazone is hypothesized to confer superior metabolic stability relative to unsubstituted benzylidene hydrazone analogs, based on steric shielding of the imine bond [2]. This compound is the appropriate choice for comparative in vitro microsomal stability studies aimed at validating the metabolic soft-spot hypothesis and guiding further lead optimization of hydrazone-containing CNS agents.

Solid-State Characterization and Crystallization Screening for Preformulation Development

The target compound's distinct substituent pattern (phenylethylidene vs. chlorobenzylidene) is expected to produce a unique crystal packing architecture, as evidenced by the reported hydrogen-bonding network in the closely related chlorobenzylidene analog [3]. Procuring this specific derivative enables polymorph screening, solubility determination, and hygroscopicity assessment as part of preformulation studies, where even minor substituent changes can drastically alter solid-state behavior.

Synthetic Intermediate for Benzotriazole-Containing Compound Libraries with Controlled Linker Length

The two-carbon acetohydrazide linker confers lower predicted lipophilicity and greater conformational restriction compared to the three-carbon propanehydrazide analog . For medicinal chemistry campaigns that prioritize compounds with lower logP (e.g., CNS drug discovery requiring LogP <5), this specific linker geometry makes the target compound a preferentially procurable intermediate for library synthesis over the more lipophilic propanehydrazide variants.

Quote Request

Request a Quote for 2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.